DD1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DD1 involves multiple stages, including the formation of the flavone core and subsequent functionalization. The key steps include:
Formation of the Flavone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of amino and methoxy groups at specific positions on the flavone core. This typically involves nitration, reduction, and methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative liquid chromatography can be employed for the purification of the compound .
Chemical Reactions Analysis
Types of Reactions
DD1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced flavone derivatives .
Scientific Research Applications
DD1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study proteasome inhibition and its effects on cellular processes.
Biology: Investigated for its role in inducing apoptosis in cancer cells, particularly in AML.
Medicine: Potential therapeutic agent for the treatment of AML and other cancers.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
DD1 exerts its effects by inhibiting the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. This inhibition leads to the accumulation of proteins that induce apoptosis in cancer cells. The molecular targets include Bax and P70S6K, which are involved in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: Another flavone derivative with pro-apoptotic properties.
Quercetin: A natural flavonoid with antioxidant and anti-cancer properties.
Valproic Acid: A histone deacetylase inhibitor used in the treatment of epilepsy and bipolar disorder
Uniqueness of DD1
This compound is unique due to its specific targeting of Bax activation and P70S6K degradation, which makes it particularly effective in inducing apoptosis in AML cells. Unlike some other compounds, this compound shows selective activity towards myeloid tumor cells, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
4-bromo-3,3,4-trimethyl-2-oxidodiazetidin-1-ium 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN2O2/c1-4(2)5(3,6)8(10)7(4)9/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJLFDXRWNCGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=O)N1[O-])(C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327607 |
Source
|
Record name | NSC669986 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52533-27-4 |
Source
|
Record name | NSC669986 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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